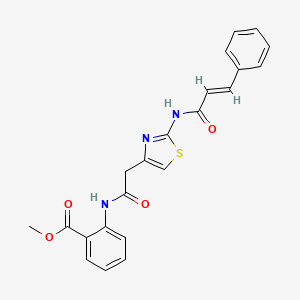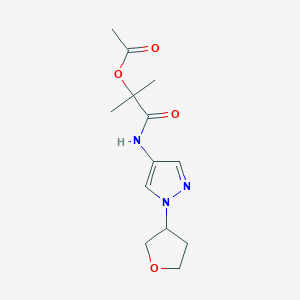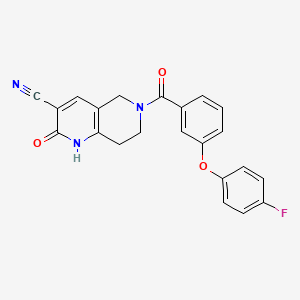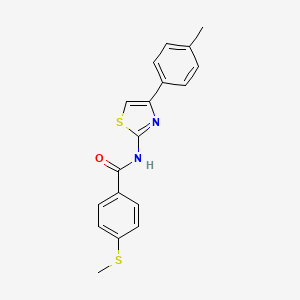![molecular formula C15H15N3OS B2876203 1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea CAS No. 1206998-45-9](/img/structure/B2876203.png)
1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea is a synthetic organic compound that features a unique combination of an allyl group, a dihydronaphtho[1,2-d]thiazole moiety, and a urea functional group
Mécanisme D'action
Target of Action
A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to disrupt the energetics ofMycobacterium tuberculosis
Mode of Action
It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been found to affectMycobacterium tuberculosis energetics . This suggests that the compound may interact with its targets in a way that disrupts their normal energy production processes.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea are largely determined by its thiazole core. Thiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with.
Cellular Effects
The cellular effects of this compound are not yet fully understood. Given the known biological activities of thiazole derivatives, it is likely that this compound could influence cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Thiazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Given the known biochemical properties of thiazole derivatives, it is likely that this compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Méthodes De Préparation
The synthesis of 1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the allyl group: This step involves the alkylation of the thiazole intermediate with an allyl halide in the presence of a base.
Urea formation: The final step involves the reaction of the allyl-thiazole intermediate with an isocyanate or a carbamate under controlled conditions to form the urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the thiazole ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents employed, but they generally involve modifications to the thiazole ring or the allyl group.
Applications De Recherche Scientifique
1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has potential as a bioactive agent, with studies investigating its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound’s unique structure makes it a candidate for use in the development of specialty chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea can be compared with other thiazole derivatives, such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also features a thiazole ring but differs in its substituents, leading to different biological activities and applications.
4,5-dihydronaphtho[1,2-d][1,2,3]thiadiazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-9-16-14(19)18-15-17-13-11-6-4-3-5-10(11)7-8-12(13)20-15/h2-6H,1,7-9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODXTAUGIOKMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NC2=C(S1)CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)


![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2876128.png)
![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)

![ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876134.png)
![N-(1-cyano-1-methylethyl)-2-[(2,6-difluorophenyl)(methyl)amino]-N-methylacetamide](/img/structure/B2876136.png)
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2876137.png)
![2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2876143.png)
